molecular formula C12H13N3O2 B2754098 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 702669-68-9

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2754098
CAS RN: 702669-68-9
M. Wt: 231.255
InChI Key: XUPKASLYLOXEFB-UHFFFAOYSA-N
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Description

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (6-Allyl-DMPP) is an important member of the pyrazolopyrimidine class of compounds. It is a derivative of the pyrimidine family of heterocyclic compounds, which are found in a wide range of biological systems. 6-Allyl-DMPP is an important building block in many pharmaceutical and agrochemical compounds and is used in the synthesis of a variety of compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The compound has also been used in the synthesis of diverse polymers and polysaccharides.

Scientific Research Applications

Synthesis Approaches

The synthesis of pyrazolopyrimidine derivatives often involves multistep reactions including cyclization, N-allylation, and interaction with various reagents to produce a wide range of compounds. For example, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions demonstrates the versatility of these compounds in forming new chemical structures with potential biological activities (Rahmouni et al., 2014).

Structural Characterization

The characterization of pyrazolopyrimidine derivatives is crucial for understanding their chemical properties and potential applications. Studies on the crystal structures of related compounds, such as pyrimidinium salts, provide insights into their molecular recognition processes, which are vital for pharmaceutical applications (Rajam et al., 2017).

Biological Activity and Applications

Pyrazolopyrimidine derivatives have been explored for their anticancer and anti-inflammatory activities, among other potential therapeutic applications. The synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential of these compounds in medicinal chemistry (Rahmouni et al., 2016). Additionally, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory and anti-cancer activities further demonstrate the wide range of biological applications of these compounds (Kaping et al., 2020).

properties

IUPAC Name

5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPKASLYLOXEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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